The Core Mechanism of 2-Diethylaminoethyl Hexanoate (DA-6) in Plants: An In-depth Technical Guide
The Core Mechanism of 2-Diethylaminoethyl Hexanoate (DA-6) in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Diethylaminoethyl hexanoate (DA-6), a synthetic plant growth regulator, has demonstrated broad-spectrum efficacy in enhancing plant growth, improving stress tolerance, and increasing crop yields. This technical guide provides a comprehensive overview of the core mechanisms of action of DA-6 in plants, with a focus on its influence on hormonal regulation, enzyme activity, photosynthesis, and stress response signaling pathways. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological pathways to facilitate a deeper understanding for research and development professionals in the agricultural and plant science sectors.
Introduction
2-Diethylaminoethyl hexanoate (DA-6) is a tertiary amine ester that acts as a plant growth regulator.[1] Unlike traditional plant hormones, DA-6 does not directly mimic the function of endogenous hormones but rather modulates their synthesis and signaling pathways, leading to a more balanced and robust physiological response.[1][2] Its application has been shown to be effective across a wide range of plant species and under various environmental conditions, making it a subject of significant interest in modern agriculture.[3] This guide delves into the molecular and physiological underpinnings of DA-6's mode of action.
Core Mechanisms of Action
The efficacy of DA-6 stems from its multifaceted influence on several key physiological and biochemical processes within the plant.
Hormonal Regulation
DA-6 significantly impacts the homeostasis of endogenous plant hormones, creating a favorable balance for growth and development. It has been observed to modulate the levels of auxins, cytokinins, gibberellins, and abscisic acid.
-
Auxins and Cytokinins: DA-6 has been shown to increase the endogenous levels of indole-3-acetic acid (IAA) and cytokinins such as zeatin riboside (ZR).[3] This is achieved, in part, by upregulating the expression of cytokinin biosynthesis genes (e.g., IPT) and downregulating cytokinin decomposition genes (e.g., CKX).[4] The altered auxin-to-cytokinin ratio promotes cell division and differentiation, leading to enhanced growth.
-
Gibberellins and Abscisic Acid: Treatment with DA-6 often leads to an increase in gibberellin (GA) content, which promotes cell elongation and germination.[5] Conversely, under certain stress conditions, DA-6 can lead to a decrease in abscisic acid (ABA) levels, a hormone typically associated with stress-induced growth inhibition.[3][5] However, under low-temperature stress, DA-6 can help maintain higher ABA levels, which is crucial for inducing cold tolerance.[4]
Enhancement of Enzyme Activity
DA-6 application leads to a significant increase in the activity of several key enzymes involved in primary and secondary metabolism, as well as stress responses.
-
Antioxidant Enzymes: DA-6 enhances the plant's capacity to scavenge reactive oxygen species (ROS) by increasing the activities of superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT).[6] This is a critical mechanism for protecting cells from oxidative damage under stress conditions.
-
Nitrogen Metabolism: A notable effect of DA-6 is the increased activity of nitrate reductase, a key enzyme in nitrogen assimilation.[2] This leads to improved nitrogen uptake and utilization, contributing to enhanced protein synthesis and overall growth.
-
Photosynthetic Enzymes: DA-6 has been shown to boost the activity of key photosynthetic enzymes such as Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) and phosphoenolpyruvate carboxylase (PEPCase), leading to more efficient carbon fixation.[3]
Photosynthesis and Carbon Metabolism
By influencing both biochemical and physiological aspects of photosynthesis, DA-6 leads to an overall increase in carbon assimilation.
-
Chlorophyll Content: DA-6 treatment increases the chlorophyll content in leaves, allowing for greater light absorption.[2]
-
Photosynthetic Rate: The net photosynthetic rate (Pn) is often elevated following DA-6 application, which is a direct consequence of increased enzyme activity and chlorophyll content.[3]
-
Photosystem II (PSII) Efficiency: DA-6 improves the photochemical efficiency of PSII, as indicated by increased Fv/Fm and ΦPSII values, and a decrease in non-photochemical quenching (NPQ).[3]
Stress Response and Signaling
DA-6 plays a crucial role in enhancing plant tolerance to a variety of abiotic stresses, including cold, drought, and salinity.
-
Cold Stress: Under low-temperature conditions, DA-6 has been shown to induce the expression of C-repeat binding factor (CBF) genes.[4] The CBF signaling pathway is a central regulator of cold acclimation, leading to the expression of a suite of downstream cold-responsive (COR) genes that protect the plant from freezing damage.
-
Drought and Salinity Stress: DA-6 helps plants cope with water deficit and high salinity by promoting osmotic adjustment through the accumulation of compatible solutes and by enhancing the antioxidant defense system to mitigate oxidative stress.[5][7]
Quantitative Data on the Effects of DA-6
The following tables summarize the quantitative effects of DA-6 on various plant parameters as reported in the scientific literature.
Table 1: Effect of DA-6 on Plant Growth Parameters
| Plant Species | DA-6 Concentration | Parameter | % Change (compared to control) | Reference |
|---|---|---|---|---|
| Corn | 20 mg/L | Plant Height | +21.5% | [3] |
| Corn | 20 mg/L | Root Length | +7.9% | [3] |
| Corn | 20 mg/L | Shoot Dry Weight | +35.9% | [3] |
| Corn | 20 mg/L | Root Dry Weight | +51.2% | [3] |
| Soybean | 10 mg/L | Plant Height | +19.0% | [3] |
| Soybean | 10 mg/L | Root Length | +9.0% | [3] |
| Soybean | 30-60 mg/L | Leaf Area | +18.7% | [8] |
| Soybean | 30-60 mg/L | Leaf Dry Weight | +66.4% |[8] |
Table 2: Effect of DA-6 on Plant Hormone Levels
| Plant Species | DA-6 Treatment | Hormone | Change (compared to control) | Reference |
|---|---|---|---|---|
| Corn | 20 mg/L | IAA | Increased | [3] |
| Corn | 20 mg/L | Zeatin Riboside | Increased | [3] |
| Corn | 20 mg/L | GA3 | Increased | [3] |
| Corn | 20 mg/L | ABA | Decreased | [3] |
| Soybean | 10 mg/L | IAA | Increased | [3] |
| Soybean | 10 mg/L | Zeatin Riboside | Increased | [3] |
| Soybean | 10 mg/L | GA3 | Increased | [3] |
| Soybean | 10 mg/L | ABA | Decreased | [3] |
| White Clover | 2 mM (seed priming) | IAA | Increased | [5] |
| White Clover | 2 mM (seed priming) | Gibberellin | Increased | [5] |
| White Clover | 2 mM (seed priming) | Cytokinin | Increased | [5] |
| White Clover | 2 mM (seed priming) | ABA | Decreased |[5] |
Table 3: Effect of DA-6 on Enzyme Activity
| Plant Species | DA-6 Concentration | Stress Condition | Enzyme | % Change (compared to control) | Reference |
|---|---|---|---|---|---|
| Cold-tolerant seedlings | 25 mg/L | Low Temperature (24h) | POD | +68.95% | [6] |
| Cold-sensitive seedlings | 25 mg/L | Low Temperature (24h) | SOD | +160.63% | [6] |
| Cold-sensitive seedlings | 25 mg/L | Low Temperature (24h) | CAT | +85.56% | [6] |
| White Clover | 1.5 mM | Drought | SOD, POD, CAT | Increased | [7] |
| Grape | 20 mg/L | Selenium | Antioxidant Enzymes | Increased | [9] |
| Corn | 20 mg/L | Normal | RuBisCO, PEPCase | Increased | [3] |
| Soybean | 10 mg/L | Normal | RuBisCO, PEPCase | Increased |[3] |
Table 4: Effect of DA-6 on Photosynthetic Parameters
| Plant Species | DA-6 Concentration | Parameter | % Change (compared to control) | Reference |
|---|---|---|---|---|
| Corn | 20 mg/L | Net Photosynthetic Rate | Increased | [3] |
| Soybean | 10 mg/L | Net Photosynthetic Rate | Increased | [3] |
| Soybean | 60 mg/L | Leaf Area Index | +32.2-49.3% | [8] |
| Soybean | 60 mg/L | Net Photosynthesis Rate | +24.1-27.2% | [8] |
| Soybean | 30-60 mg/L | Soluble Sugar Content | +38.2% | [8] |
| Soybean | 30-60 mg/L | Soluble Protein Content | +27.7% |[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on DA-6.
Plant Material and DA-6 Treatment
-
Plant Growth: Plants are typically grown in a controlled environment (growth chamber or greenhouse) with a defined photoperiod, temperature, and humidity.
-
DA-6 Application: DA-6 is commonly applied as a foliar spray at concentrations ranging from 10 to 100 mg/L. For seed treatment, seeds are soaked in a DA-6 solution (e.g., 2 mM) for a specified duration before sowing.[3][5]
Measurement of Antioxidant Enzyme Activity
-
Enzyme Extraction:
-
Harvest fresh plant tissue (e.g., 0.5 g) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.8, containing 1 mM EDTA and 2% w/v PVPP).
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes.
-
Collect the supernatant for enzyme assays.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
The reaction mixture typically contains 50 mM sodium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and the enzyme extract.
-
The reaction is initiated by placing the tubes under a light source (e.g., fluorescent lamp) for a defined period (e.g., 15-20 minutes).
-
The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.
-
-
Catalase (CAT) Activity Assay:
-
CAT activity is determined by monitoring the decomposition of H₂O₂.
-
The reaction mixture contains 50 mM phosphate buffer (pH 7.0) and the enzyme extract.
-
The reaction is initiated by adding H₂O₂ (e.g., 10 mM final concentration).
-
The decrease in absorbance at 240 nm is recorded for a specific time.
-
Enzyme activity is calculated using the extinction coefficient of H₂O₂.
-
-
Peroxidase (POD) Activity Assay:
-
POD activity is often measured using guaiacol as the substrate.
-
The reaction mixture contains 50 mM phosphate buffer (pH 7.0), guaiacol (e.g., 9 mM), and the enzyme extract.
-
The reaction is started by adding H₂O₂ (e.g., 10 mM).
-
The increase in absorbance at 470 nm due to the formation of tetraguaiacol is monitored.
-
Enzyme activity is calculated using the extinction coefficient of tetraguaiacol.
-
Quantification of Endogenous Plant Hormones
-
Extraction and Purification:
-
Freeze-dry plant tissue and grind to a fine powder.
-
Extract the hormones with a suitable solvent (e.g., 80% methanol) at low temperature.
-
The extract is then purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds.
-
-
Quantification by HPLC-UV or LC-MS/MS:
-
The purified extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a tandem mass spectrometer (LC-MS/MS).
-
A reverse-phase C18 column is commonly used for separation.
-
The mobile phase typically consists of a gradient of methanol or acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid).
-
Hormones are identified and quantified by comparing their retention times and mass spectra with those of authentic standards.
-
Gene Expression Analysis by qRT-PCR
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from plant tissues using a commercial kit or a standard protocol (e.g., Trizol method).
-
The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
qRT-PCR is performed using a real-time PCR system and a fluorescent dye such as SYBR Green.
-
Gene-specific primers for the target genes (e.g., CBF, IPT, CKX) and a reference gene (e.g., actin or ubiquitin) are designed.
-
The PCR reaction typically includes cDNA, primers, and a master mix containing DNA polymerase, dNTPs, and SYBR Green.
-
The thermal cycling conditions usually consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Relative gene expression is calculated using the 2-ΔΔCt method.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways influenced by DA-6.
Figure 1: Proposed hormonal regulation pathway by DA-6.
Figure 2: DA-6 mediated stress response pathways.
Figure 3: Influence of DA-6 on photosynthesis and metabolism.
Conclusion
2-Diethylaminoethyl hexanoate acts as a potent plant growth regulator through a complex and interconnected network of physiological and biochemical pathways. Its primary mechanism involves the modulation of endogenous hormone levels, leading to a favorable balance for growth. This is complemented by its ability to enhance the activity of key enzymes involved in photosynthesis, nitrogen metabolism, and antioxidant defense. Furthermore, DA-6 activates specific stress-responsive signaling pathways, such as the CBF pathway for cold tolerance, thereby improving plant resilience to adverse environmental conditions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of DA-6 in agricultural applications. Future research should focus on identifying the primary cellular receptors of DA-6 and further elucidating the upstream signaling cascades to provide a more complete picture of its mode of action.
References
- 1. Buy 2-Diethylaminoethyl hexanoate | 10369-83-2 [smolecule.com]
- 2. Details introduction of DA-6 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. cropj.com [cropj.com]
- 4. Frontiers | Exogenous DA-6 Improves the Low Night Temperature Tolerance of Tomato Through Regulating Cytokinin [frontiersin.org]
- 5. Frontiers | Diethyl Aminoethyl Hexanoate Priming Ameliorates Seed Germination via Involvement in Hormonal Changes, Osmotic Adjustment, and Dehydrins Accumulation in White Clover Under Drought Stress [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Diethyl aminoethyl hexanoate reprogramed accumulations of organic metabolites associated with water balance and metabolic homeostasis in white clover under drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of DA-6 and MC on the growth, physiology, and yield characteristics of soybean - PMC [pmc.ncbi.nlm.nih.gov]
